molecular formula C10H17N3OS B6238839 4-amino-N,N-diethylbenzene-1-sulfonoimidamide CAS No. 2137792-05-1

4-amino-N,N-diethylbenzene-1-sulfonoimidamide

Cat. No. B6238839
CAS RN: 2137792-05-1
M. Wt: 227.3
InChI Key:
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Description

4-amino-N,N-diethylbenzene-1-sulfonamide, also known by its IUPAC name 4-Amino-N,N-diethyl-benzenesulfonamide, is an organosulfur compound. It has a molecular weight of 228.31 and its molecular formula is C10H16N2O2S . The compound belongs to several categories including Aromatic Heterocycles, Amines, Tertiary Amines, Aromatic Cyclic Structures, Sulfonamides, Primary Amines, Anilines, and Aromatic Primary Amines .


Synthesis Analysis

The synthesis of 4-amino-N,N-diethylbenzene-1-sulfonamide or similar compounds has been reported in the literature . For instance, the synthesis of a related compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate, was achieved by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride in deionized water at room temperature .


Molecular Structure Analysis

The molecular structure of 4-amino-N,N-diethylbenzene-1-sulfonamide can be represented by the SMILES notation: CCN(CC)S(=O)(=O)C1=CC=C(N)C=C1 . This indicates that the molecule contains a sulfonamide group attached to a benzene ring, with an amino group at the 4-position and a diethylamino group also attached to the sulfur atom .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-amino-N,N-diethylbenzene-1-sulfonoimidamide can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzene-1-sulfonyl chloride", "Diethylamine", "Sodium azide", "Hydrogen gas", "Palladium on carbon", "Sodium hydroxide", "Ammonium chloride", "Ethanol" ], "Reaction": [ "Step 1: Benzene-1-sulfonyl chloride is reacted with diethylamine in the presence of sodium hydroxide to form N,N-diethylbenzene-1-sulfonamide.", "Step 2: N,N-diethylbenzene-1-sulfonamide is then reacted with sodium azide in ethanol to form N,N-diethylbenzene-1-sulfonyl azide.", "Step 3: The sulfonyl azide is then reduced to the corresponding sulfonamide using hydrogen gas and palladium on carbon catalyst.", "Step 4: The resulting sulfonamide is then reacted with ammonium chloride to form 4-amino-N,N-diethylbenzene-1-sulfonamide.", "Step 5: Finally, the sulfonamide is converted to the desired product, 4-amino-N,N-diethylbenzene-1-sulfonoimidamide, by reacting it with sodium hydroxide in ethanol under reflux conditions." ] }

CAS RN

2137792-05-1

Product Name

4-amino-N,N-diethylbenzene-1-sulfonoimidamide

Molecular Formula

C10H17N3OS

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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